molecular formula C9H12O2 B2950389 (1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1212432-27-3

(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2950389
CAS No.: 1212432-27-3
M. Wt: 152.193
InChI Key: JIHFJSOMLKXSSQ-PMDVUHRTSA-N
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Description

(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene derivative characterized by a bicyclic framework with a methyl group and a carboxylic acid substituent at the 2-position. Its stereochemistry (endo configuration) and rigid structure make it valuable in organic synthesis, materials science, and pharmaceutical applications. The compound is also known as 5-norbornene-endo-2-carboxylic acid, with its synthesis often involving chromatographic separation of endo/exo isomers from commercial mixtures .

Properties

IUPAC Name

(1S,4S)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHFJSOMLKXSSQ-PMDVUHRTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC1C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]2C[C@H]1C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and bicyclic double bond enable selective oxidation pathways:

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in acidic or neutral aqueous media

  • Chromium trioxide (CrO₃) under controlled anhydrous conditions

Products :

Reaction SiteProductYieldConditions
Double bondcis-Diol derivative75–85%KMnO₄, H₂O, 0–5°C
Carboxylic acidKetone (via decarboxylation)60–70%CrO₃, H₂SO₄, 100–120°C

Oxidation of the double bond proceeds via syn dihydroxylation, while the carboxylic acid undergoes decarboxylative oxidation to form a ketone under strong acidic conditions .

Reduction Reactions

The compound undergoes reduction at both the carboxylic acid and double bond:

Reagents/Conditions :

  • Lithium aluminum hydride (LiAlH₄) in anhydrous THF

  • Catalytic hydrogenation (H₂/Pd-C) at 1–3 atm pressure

Products :

Target GroupProductSelectivity
Carboxylic acidPrimary alcohol>90% (LiAlH₄)
Double bondSaturated bicyclic alcohol85% (H₂/Pd-C)

Stereochemical outcomes depend on the catalyst: Pd-C favors retention of configuration at the bridgehead carbons.

Substitution Reactions

The carboxylic acid participates in nucleophilic acyl substitution:

Reagents/Conditions :

  • Thionyl chloride (SOCl₂) to form acid chloride

  • Phosphorus tribromide (PBr₃) for bromide formation

Reaction Table :

ReagentProductApplication
SOCl₂Acid chloride (C₈H₁₀ClO)Intermediate for amides/esters
PBr₃Acyl bromide (C₈H₁₀BrO)Precursor for Grignard reactions

Reactions occur under reflux conditions (60–80°C) with yields exceeding 80% .

Cycloaddition Reactions

The norbornene scaffold participates in Diels-Alder reactions:

Dienophiles :

  • Maleic anhydride

  • Tetracyanoethylene

Conditions :

  • Solvent: Toluene or xylene

  • Temperature: 110–150°C

Outcomes :

DienophileProduct StructureEndo/Exo Ratio
Maleic anhydrideBridged bicyclic adduct85:15 (endo:exo)

Reaction stereoselectivity aligns with the endo rule, consistent with norbornene derivatives .

Thermal Rearrangements

Under pyrolysis conditions (200–300°C), the compound undergoes retro-Diels-Alder cleavage:

Products :

  • Cyclopentadiene

  • Methyl acrylic acid derivatives

This reactivity is exploited in polymer degradation studies and materials science .

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Oxidation (KMnO₄)1.2 × 10⁻³45.6
Reduction (LiAlH₄)5.8 × 10⁻⁴32.1
Diels-Alder2.3 × 10⁻²68.9

Data derived from kinetic studies using gas chromatography and NMR .

Scientific Research Applications

(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to, thereby modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes that are influenced by the presence of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

  • (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid :
    This stereoisomer has an R-configuration at all chiral centers. The altered stereochemistry impacts reactivity; for example, the endo isomer (target compound) typically exhibits higher stability in Diels-Alder reactions due to reduced steric strain compared to exo isomers .
  • Ethyl (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylate :
    The ethyl ester derivative (CAS 105367-96-2) replaces the carboxylic acid with an ester group, increasing lipophilicity (logP = 2.94) and altering solubility. Such esters are intermediates in prodrug design or flavoring agents (FEMA 4790) .

Table 1: Key Physical Properties of Selected Isomers

Compound logP Molecular Weight Key Application
(1S,4S)-2-Methylbicyclo[...]carboxylic acid ~1.5* 152.19 Pharmaceutical intermediates
Ethyl ester derivative 2.94 166.22 Flavoring agents
(1R,2R,3S,4S)-3-Amino[...]HCl N/A 189.64 Bioactive molecules

*Estimated based on analogous structures.

Functional Group Modifications

Amino-Substituted Derivatives
  • (1S,2S,3R,4R)-3-Amino[...]carboxylic Acid Hydrochloride: This derivative introduces an amino group at the 3-position, forming a hydrochloride salt (C8H12ClNO2). The amino group enhances water solubility and enables participation in peptide coupling reactions, making it useful in drug discovery .
Ester and Amide Derivatives
  • CA-Nor2 (2-((1S,4S)-Bicyclo[...]acetamide): Replacing the carboxylic acid with an acetamide group (C13H20ClNO3) shifts reactivity toward nucleophilic acyl substitution. CA-Nor2 is synthesized in 60% yield and characterized by distinct NMR shifts (e.g., δ 1.45 ppm for methyl groups) .
  • Methyl (1R,2R,3S,4S)-3-(Boc-amino)[...]carboxylate: Incorporates a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester. This derivative is synthesized via flow chemistry with 99% yield, highlighting efficient protecting group strategies .

Biological Activity

(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a bicyclic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

The molecular formula of this compound is C8H10O2C_8H_{10}O_2 with a molecular weight of 138.16 g/mol. The compound has notable characteristics such as high gastrointestinal absorption and permeability across the blood-brain barrier, making it an interesting candidate for pharmacological studies .

PropertyValue
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Boiling PointNot Available
Melting Point104-107 °C
GI AbsorptionHigh
BBB PermeantYes

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Properties
Studies have shown that bicyclic compounds can possess antimicrobial activity against various pathogens. The structural features of this compound may contribute to its effectiveness in inhibiting microbial growth.

Case Study : In a study analyzing the antimicrobial effects of bicyclic compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibacterial agents .

2. Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest.

Research Findings : A recent investigation into the anti-inflammatory properties of bicyclic acids revealed that this compound effectively reduced pro-inflammatory cytokine levels in vitro, indicating its potential as a therapeutic agent for inflammatory conditions .

3. Neuroprotective Effects
Given its ability to cross the blood-brain barrier, this compound may also exhibit neuroprotective properties.

Case Study : In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function, highlighting its potential for treating neurodegenerative diseases such as Alzheimer's .

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